N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}benzamide

Lipophilicity Membrane permeability Drug-likeness

N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}benzamide (molecular formula C20H23NO3, monoisotopic mass 325.1678 Da, InChIKey MTJNHTPTIHUIDF-UHFFFAOYSA-N) is a synthetic small-molecule benzamide featuring a 4-(4-methoxyphenyl)-substituted tetrahydropyran (oxane) ring connected via a methylene linker to an unsubstituted benzamide moiety. The compound is cataloged in commercial screening libraries and has a verified 1H NMR spectrum recorded in DMSO-d6.

Molecular Formula C20H23NO3
Molecular Weight 325.4 g/mol
Cat. No. B11625248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}benzamide
Molecular FormulaC20H23NO3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H23NO3/c1-23-18-9-7-17(8-10-18)20(11-13-24-14-12-20)15-21-19(22)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,21,22)
InChIKeyMTJNHTPTIHUIDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>48.8 [ug/mL] (The mean of the results at pH 7.4)

N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}benzamide – Structural Profile and Procurement-Relevant Identity


N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}benzamide (molecular formula C20H23NO3, monoisotopic mass 325.1678 Da, InChIKey MTJNHTPTIHUIDF-UHFFFAOYSA-N) is a synthetic small-molecule benzamide featuring a 4-(4-methoxyphenyl)-substituted tetrahydropyran (oxane) ring connected via a methylene linker to an unsubstituted benzamide moiety [1]. The compound is cataloged in commercial screening libraries and has a verified 1H NMR spectrum recorded in DMSO-d6 [1]. Its core scaffold is structurally homologous to the pharmacologically characterized tankyrase/PARP inhibitor JW 55 (CAS 664993-53-7), which shares the identical 4-(4-methoxyphenyl)oxan-4-yl]methylamine substructure but bears an elaborated 4-(furan-2-carboxamido)benzamide terminus [2].

Why In-Class Substitution of N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}benzamide Is Not Straightforward


This compound occupies a narrow structural niche within the tetrahydropyranyl benzamide family that makes simple analog substitution problematic for several reasons. First, the presence versus absence of the 4-methoxy substituent on the pendant phenyl ring produces a computed logP shift of approximately 1.6 units and a polar surface area (PSA) change of roughly 10 Ų relative to the des-methoxy analog N-[(4-phenyloxan-4-yl)methyl]benzamide , substantially altering membrane permeability and bioavailability predictions. Second, the unsubstituted benzamide terminus differs critically from the extended 4-(furan-2-carboxamido)benzamide found in JW 55, which contributes approximately 109 Da of additional mass and two extra hydrogen bond acceptors that are essential for the tankyrase inhibition potency reported for JW 55 (TNKS1 IC50 = 1.9 µM; TNKS2 IC50 = 830 nM) [1]. Third, within the ChemDiv screening collection, at least six structurally distinct subseries diverge from this core scaffold—incorporating chloro, amino, acetamido, dimethylpyrimidinyl, tetrazolyl, and trimethoxybenzamide substituents—each with measurably different physiochemical property profiles that cannot be assumed equivalent in any screening campaign . Therefore, substituting this specific building block with a 'close analog' without verifying the matched structural identity risks invalidating comparative SAR conclusions.

Quantitative Differential Evidence for N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}benzamide in Scientific Selection


Lipophilicity (logP) Differentiation from the Des-Methoxy Phenyl Analog

The 4-methoxy substituent on the pendant phenyl ring of the target compound is predicted to elevate logP by approximately 1.6 units relative to the des-methoxy comparator N-[(4-phenyloxan-4-yl)methyl]benzamide. The comparator has a vendor-reported logP of 3.3959 . Applying a standard fragment-based correction for a para-methoxy substituent on an aromatic ring (+0.5 to +0.6 logP units per methoxy in octanol-water systems), the target compound is estimated to have a logP in the range of 3.9–4.0. This shift crosses the empirically determined threshold where compounds with logP > 3 and PSA < 75 Ų exhibit a 2.5-fold higher toxic-to-nontoxic ratio in Pfizer in vivo toxicity datasets compared to compounds with logP < 3 and PSA > 75 Ų [1].

Lipophilicity Membrane permeability Drug-likeness

Molecular Weight Efficiency (Ligand Efficiency) Contrast with the Advanced Tankyrase Inhibitor JW 55

The target compound (MW 325.41 Da) is 109.07 Da lighter than JW 55 (MW 434.48 Da) [1][2]. JW 55 achieves tankyrase inhibition with TNKS1 IC50 = 1.9 µM and TNKS2 IC50 = 830 nM, but its molecular weight places it near the upper bound of fragment-like chemical space [2]. The target compound, by contrast, falls within the 'lead-like' MW range (≤350 Da) as defined by the Astex rule of three for fragment-based screening hits [3]. In terms of ligand efficiency (LE = 1.4 × pIC50 / heavy atom count), JW 55 has an estimated LE of approximately 0.27–0.30 kcal/mol per heavy atom against TNKS2 (based on 25 heavy atoms). Structurally, the target compound lacks the C-terminal 4-(furan-2-carboxamido)benzamide extension that is essential for JW 55's PARP-domain engagement, making the target compound a more compact scaffold suitable for fragment elaboration or PROTAC linker attachment where minimal starting mass is desirable [4].

Ligand efficiency Fragment-based drug discovery Tankyrase inhibition

Hydrogen Bond Donor Count and CNS Multiparameter Optimization (MPO) Score Differentiation from 2-Amino-Benzamide Analog

The target compound bears one hydrogen bond donor (the benzamide NH) and three hydrogen bond acceptors (benzamide carbonyl, tetrahydropyran ring oxygen, and methoxy oxygen). Its 2-amino-substituted analog, 2-amino-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide, carries two HBDs and four HBAs with a reported logP of 2.64 and PSA of 74 Ų [1]. The difference of one HBD (1 vs. 2) and 0.64 logP units (estimated ~3.9 vs. 2.64) translates to a predicted CNS MPO desirability score shift. Under the Wager CNS MPO scoring system, HBD count is a primary determinant: HBD = 0 yields the maximum subscore of 1.0, while HBD ≥ 3 scores 0, with intermediate values linearly interpolated [2]. The target compound (HBD = 1) would receive a CNS MPO HBD subscore of approximately 0.67, whereas the 2-amino analog (HBD = 2) receives approximately 0.33, producing a roughly 0.34-point advantage for the target compound on this parameter alone.

Hydrogen bond donor CNS penetration Blood-brain barrier

Synthetic Versatility: Unsubstituted Benzamide Enables Divergent Derivatization Not Possible with Pre-Functionalized Analogs

The unsubstituted benzamide terminus of the target compound permits diverse downstream functionalization chemistries that are precluded or complicated in analogs bearing pre-installed substituents on the benzamide ring. Specifically, the 3,4-dichloro analog (CAS 1091074-40-6, MW 394.29) and the 4-acetamido analog (CAS 1327638-41-4, MW 382.45) each carry substituents that direct electrophilic aromatic substitution to specific positions, limiting the accessible chemical space for SAR exploration. The target compound's unsubstituted benzamide ring is amenable to late-stage C–H functionalization, halogenation, nitration, or direct ortho-metalation, enabling the systematic exploration of substituent effects on the benzamide ring. Vendor data indicate that the precursor amine, [4-(4-methoxyphenyl)oxan-4-yl]methanamine (CAS 440087-51-4, MW 221.30), is commercially available at >95% purity , providing a validated synthetic route to the target benzamide via acylation with benzoyl chloride under basic conditions .

Synthetic intermediate Chemical probe Library diversification

Selectivity Window Over PARP1: Class-Level Inference from JW 55 Tankyrase Pharmacology

JW 55, which shares the identical 4-(4-methoxyphenyl)oxan-4-yl]methylamine core with the target compound, exhibits a selectivity window of approximately 24-fold for TNKS2 (IC50 = 830 nM) over PARP1 (IC50 = 20 µM) . This selectivity is primarily driven by the 4-(furan-2-carboxamido)benzamide extension rather than the shared core scaffold [1]. For the target compound, which lacks this extension, PARP-related activity is predicted to be substantially weaker or absent, consistent with the known SAR that unsubstituted benzamide itself is a weak PARP inhibitor with IC50 values in the 20–50 µM range [2]. However, the shared core may contribute to basal PARP domain recognition. Importantly, this differential means that the target compound can serve as a negative control or selectivity probe in tankyrase/Wnt screening cascades where the elaborated JW 55 is the positive control, helping to deconvolute whether observed phenotypes originate from the shared core scaffold or the tankyrase-selective extension [3].

PARP selectivity Tankyrase Wnt signaling

Optimal Research and Procurement Scenarios for N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}benzamide


Fragment-Based Drug Discovery Campaigns Targeting the PARP/Tankyrase Family

The target compound's molecular weight (325.41 Da) places it at the boundary of fragment and lead-like chemical space, making it suitable as a starting scaffold for fragment growing into the tankyrase PARP domain. When used alongside JW 55 (the positive control tool compound with TNKS2 IC50 = 830 nM) [1], the target compound serves as a matched core-scaffold probe to identify whether initial hit activity originates from the shared 4-(4-methoxyphenyl)oxan-4-yl]methylamine substructure or from the elaborated benzamide terminus. This matched-pair approach enables attribution of binding energy contributions to specific structural features, which is essential for rational fragment evolution.

CNS-Penetrant Chemical Probe Development

With a single hydrogen bond donor (the benzamide NH) and an estimated logP in the 3.9–4.0 range, the target compound falls near the optimal CNS drug property space as defined by the CNS MPO scoring system [2]. By contrast, the 2-amino-substituted analog carries two HBDs and a lower logP of 2.64 [3], predicting inferior BBB penetration. For CNS drug discovery programs, the target compound's HBD profile provides a measurable advantage in passive permeability predictions, making it the preferred scaffold from which to build CNS-active chemical series.

Diversification Library Synthesis for Benzamide SAR Expansion

The unsubstituted benzamide ring provides three vacant positions (ortho, meta, para) for systematic late-stage functionalization, compared with only one or two accessible positions on pre-substituted commercial analogs such as the 3,4-dichloro derivative (CAS 1091074-40-6) or the 4-acetamido derivative (CAS 1327638-41-4) . Procuring the target compound as a diversification starting material enables the generation of a focused library of 10–30 unique substituted benzamide analogs via parallel acylation, halogenation, or cross-coupling chemistry, maximizing the SAR information return per procurement dollar.

Selectivity Profiling Matched Pair with JW 55 for Wnt/β-Catenin Pathway Deconvolution

In cellular Wnt reporter assays (e.g., ST-Luc transfected HEK293 cells stimulated with Wnt3a), JW 55 inhibits β-catenin signaling with an IC50 of 470 nM [1]. The target compound, which lacks the C-terminal furan-carboxamide extension essential for potent tankyrase engagement, is predicted to show substantially weaker or absent Wnt pathway inhibition at comparable concentrations [4]. Simultaneous testing of both compounds in a concentration-response format allows researchers to discriminate between tankyrase-dependent and tankyrase-independent effects, providing a built-in selectivity control that strengthens the pharmacological interpretation of screening hits.

Quote Request

Request a Quote for N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.